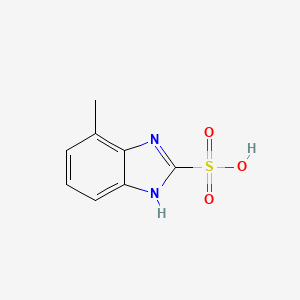

4-methyl-1H-benzimidazole-2-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-1H-benzimidazole-2-sulfonic acid, also known as BISA, is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .

Molecular Structure Analysis

The molecular formula of 4-methyl-1H-benzimidazole-2-sulfonic acid is C8H8N2O3S . The molecular weight is 212.23 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

BISA appears as a white to light beige crystalline powder . The molecular weight is 212.23 . Unfortunately, the detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Precursor for Synthesis

This compound serves as a key precursor in the synthesis of various complex molecules. For instance, it can be used to synthesize substituted benzimidazo[1,2-a]quinolones , which are compounds with potential pharmacological activities .

Inhibitor for Glutamate Racemase

4-methyl-1H-benzimidazole-2-sulfonic acid: acts as an inhibitor for glutamate racemase (GR), an enzyme involved in bacterial cell wall synthesis. This makes it a promising candidate for developing antibacterial drugs .

Pharmacological Applications

Benzimidazole derivatives, including this compound, have been found to inhibit various enzymes, leading to therapeutic uses in areas such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, antihistamine treatments, as well as neurological, endocrinological, and ophthalmological drugs .

Corrosion Inhibition

Recent research has highlighted the role of benzimidazole compounds as corrosion inhibitors. They are studied for their electrochemical properties and potential mechanisms of action in protecting metals from corrosion .

Antioxidant Activity

Derivatives of benzimidazoles have been synthesized and screened for antioxidant activity. These studies are crucial for understanding how these compounds can be used to combat oxidative stress in biological systems .

Mecanismo De Acción

Target of Action

The primary target of 4-methyl-1H-benzimidazole-2-sulfonic acid is glutamate racemase (GR) . Glutamate racemase is an essential enzyme involved in the biosynthesis of the bacterial cell wall, making it a promising target for developing antibacterial drugs .

Mode of Action

4-methyl-1H-benzimidazole-2-sulfonic acid acts as a glutamate racemase inhibitor . By inhibiting the activity of glutamate racemase, it disrupts the production of D-glutamate, a key component of the peptidoglycan layer of the bacterial cell wall . This disruption can lead to the inhibition of bacterial growth.

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of glutamate racemase . The downstream effect of this inhibition is the disruption of the bacterial cell wall structure, which can lead to cell lysis and death .

Result of Action

The inhibition of glutamate racemase by 4-methyl-1H-benzimidazole-2-sulfonic acid leads to the disruption of the bacterial cell wall structure . This can result in bacterial cell lysis and death, making the compound a potential candidate for the development of new antibacterial drugs .

Propiedades

IUPAC Name |

4-methyl-1H-benzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHHQZSDBCGKCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H-benzimidazole-2-sulfonic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)